molecular formula C16H25BrN2O3S B4464760 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol

2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol

Cat. No.: B4464760
M. Wt: 405.4 g/mol
InChI Key: GWZOWVDNUNOUNT-UHFFFAOYSA-N
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Description

2-{4-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol is a structurally complex organic compound featuring a piperazine core linked to a substituted benzenesulfonyl group and an ethanol moiety. The benzenesulfonyl group is substituted with bromine, methyl, and isopropyl groups at positions 4, 5, and 2, respectively. This arrangement confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions. The compound’s molecular formula is inferred as C₁₇H₂₄BrN₂O₃S, with a molecular weight of approximately 425.35 g/mol (estimated from analogous structures in ).

The ethan-1-ol moiety may improve hydrophilicity, aiding pharmacokinetic properties.

Properties

IUPAC Name

2-[4-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BrN2O3S/c1-12(2)14-11-15(17)13(3)10-16(14)23(21,22)19-6-4-18(5-7-19)8-9-20/h10-12,20H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOWVDNUNOUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(C)C)S(=O)(=O)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol typically involves multiple steps:

    Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonation of 4-bromo-5-methyl-2-(propan-2-yl)benzene to form the corresponding benzenesulfonyl chloride.

    Piperazine Substitution: The benzenesulfonyl chloride is then reacted with piperazine under basic conditions to form the sulfonyl piperazine intermediate.

    Hydroxylation: Finally, the intermediate is reacted with ethylene oxide or a similar reagent to introduce the ethan-1-ol group.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methyl group.

    Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for the development of novel polymers and materials with specific properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperazine ring can interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of substituents on the benzenesulfonyl-piperazine scaffold. Below is a comparative analysis with structurally related piperazine derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Biological Activity
Target Compound 4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl, ethan-1-ol ~425.35 Bromine enhances electrophilicity; isopropyl and methyl groups increase lipophilicity. Potential kinase/receptor modulation (inferred).
1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one () Ethoxy, methyl, propan-2-yl ~408.49 Ethoxy group alters electronic properties; ketone instead of ethanol. Studied for neurological targets; sulfonamide enhances binding.
2-(4-((5-Bromothiophen-3-yl)methyl)piperazin-1-yl)ethan-1-ol () 5-Bromothiophene, ethan-1-ol 305.24 Thiophene vs. benzene ring; lower molecular weight. Potential kinase inhibition; improved solubility from ethanol.
1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol () 4-Methylbenzenesulfonyl, phenoxy ~470.54 Phenoxy groups increase steric bulk. Distinct cardiovascular activity via receptor interactions.

Impact of Substituents on Properties

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance binding to hydrophobic enzyme pockets compared to chlorine (e.g., ’s chloro analog shows reduced reactivity).
  • Ethan-1-ol vs. Ketone : The hydroxyl group in the target compound improves solubility over ketone-containing analogs (), critical for oral bioavailability.
  • Propan-2-yl vs.

Biological Activity

The compound 2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol is a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest possible interactions with various biological targets, particularly in the realms of antimicrobial and anticancer activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H24BrN2O2SC_{16}H_{24}BrN_{2}O_{2}S with a molecular weight of 374.3 g/mol. The structure includes a brominated aromatic ring, a sulfonyl group, and a piperazine moiety, which are pivotal for its biological interactions.

PropertyValue
Molecular FormulaC16H24BrN2O2S
Molecular Weight374.3 g/mol
CAS Number1018130-45-4

Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : Introduction of bromine to the aromatic ring.
  • Sulfonylation : Addition of a sulfonyl group using sulfonyl chloride.
  • Piperazine Coupling : Reaction with piperazine under coupling conditions using agents like EDC·HCl.

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

Antimicrobial Activity

Research indicates that compounds containing piperazine and sulfonyl groups often exhibit antimicrobial properties. The specific compound has been evaluated for its in vitro antibacterial activity against various strains:

StrainActivity Level
Staphylococcus aureusModerate to Good
Escherichia coliModerate
Pseudomonas aeruginosaWeak

In a study assessing related piperazine derivatives, compounds similar to our target demonstrated significant antimicrobial effects, suggesting that our compound may have comparable or enhanced activity due to its unique substituents .

Anticancer Potential

The mechanism of action for compounds like this compound may involve modulation of cellular pathways associated with cancer cell proliferation. The sulfonyl group can act as an electrophile, potentially interacting with nucleophilic sites in biological molecules, which is crucial for anticancer activity .

In preliminary studies, piperazine derivatives have shown promise as potential anticancer agents by inhibiting tumor growth in various cancer cell lines .

Case Studies

Several case studies have highlighted the biological efficacy of compounds structurally related to this compound:

  • Study on Antimicrobial Properties : A series of piperazine derivatives were synthesized and tested for their antimicrobial activity. Compounds with similar structural features showed promising results against Gram-positive bacteria .
  • Anticancer Activity Assessment : Research involving piperazine-based compounds indicated significant cytotoxic effects on cancer cell lines, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-{4-[4-bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-ol

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